2-Bromo-N-(3,4,5-trifluorophenyl)isonicotinamide
Description
Properties
IUPAC Name |
2-bromo-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3N2O/c13-10-3-6(1-2-17-10)12(19)18-7-4-8(14)11(16)9(15)5-7/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUWVCVAJVXJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=CC(=C(C(=C2)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Bromination Followed by Amidation
This two-step approach involves synthesizing 2-bromoisonicotinic acid first, followed by coupling with 3,4,5-trifluoroaniline.
Synthesis of 2-Bromoisonicotinic Acid
Pyridine derivatives undergo electrophilic aromatic substitution (EAS) at positions activated by electron-withdrawing groups. The carboxylic acid group at the 4-position of isonicotinic acid deactivates the ring but directs electrophiles to the 2- and 6-positions via resonance effects.
Procedure :
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Bromination of isonicotinic acid :
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Purification :
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Crystallization from ethanol/water mixtures yields 2-bromoisonicotinic acid as a white solid.
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Amide Coupling with 3,4,5-Trifluoroaniline
The carboxylic acid is activated to an acid chloride or mixed anhydride before reacting with the amine.
Procedure :
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Activation of 2-bromoisonicotinic acid :
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Treat with thionyl chloride (SOCl₂) at reflux to form 2-bromoisonicotinoyl chloride.
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Reaction Conditions :
Reagent Quantity Solvent Temperature Time SOCl₂ 3.0 eq Toluene 70°C 4 h
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Coupling Reaction :
Route 2: Amidation Followed by Bromination
This alternative strategy involves forming the amide bond first, followed by bromination of the pyridine ring. However, the electron-withdrawing nature of the amide group may hinder electrophilic substitution, necessitating harsh conditions.
Synthesis of N-(3,4,5-Trifluorophenyl)Isonicotinamide
Bromination of N-(3,4,5-Trifluorophenyl)Isonicotinamide
Direct bromination at the 2-position requires careful optimization due to competing side reactions.
Procedure :
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Electrophilic Bromination :
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Use N-bromosuccinimide (NBS) in acetic acid with a catalytic amount of H₂SO₄.
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Reaction Conditions :
Reagent Quantity Solvent Temperature Time NBS 1.5 eq AcOH/H₂O 50°C 8 h -
Yield : ~30–40% (low due to poor regioselectivity).
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Route 3: Metal-Catalyzed Bromination
Transition-metal-catalyzed reactions offer improved regiocontrol. A directed ortho-metalation (DoM) strategy can be employed to install bromine selectively.
Procedure :
-
Lithiation-Bromination :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 50–60% | 30–40% | 55–60% |
| Regioselectivity | High | Low | High |
| Scalability | Moderate | Low | High |
| Cost of Reagents | Low | Moderate | High |
| Purification Complexity | Moderate | High | Moderate |
Route 1 remains the most practical for large-scale synthesis due to its balance of yield and cost. Route 3, while efficient, requires specialized reagents and cryogenic conditions, limiting its industrial applicability.
Optimization Strategies
Solvent Effects
Polar aprotic solvents like DMF enhance coupling efficiency in amidation reactions, while bromination benefits from acidic media (e.g., acetic acid) to stabilize intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4,5-trifluorophenyl)isonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, coupled products, and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a bromine atom and trifluoromethyl groups on the phenyl ring. This unique structure contributes to its biological activity and interaction with various molecular targets.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 2-bromo-N-(3,4,5-trifluorophenyl)isonicotinamide exhibits promising anticancer properties. It has been shown to induce apoptosis in several cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. By enhancing acetylcholine levels in the brain, it may improve cognitive function.
2. Structure-Activity Relationship (SAR) Studies
- Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring or modifications to functional groups can significantly affect its pharmacological profile.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound induced significant apoptosis compared to standard chemotherapeutics such as bleomycin. The enhanced cytotoxicity was attributed to its ability to modulate apoptosis-related proteins.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibited AChE with an IC50 value of 12.5 µM. This level of inhibition suggests its potential utility in developing therapeutic agents for cognitive disorders associated with cholinergic dysfunction.
Comparative Analysis with Related Compounds
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE | 12.5 | |
| EF24 Analog | IKKβ | 9.8 | |
| Piperidine Derivative | BuChE | 15.0 |
This table illustrates the comparative enzyme inhibition activities of related compounds, highlighting the efficacy of this compound.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,4,5-trifluorophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
3-Chloro-N-phenyl-phthalimide ()
- Structure : A fused phthalimide ring with a chloro substituent at the 3-position and a phenyl group.
- Key Differences: Backbone: Phthalimide (fused benzene-dicarboximide) vs. isonicotinamide (pyridine-4-carboxamide). The pyridine ring in the target compound may enhance hydrogen bonding or metal coordination. Substituents: Chlorine (3-position) vs. bromine (2-position). Bromine’s larger atomic radius and polarizability may increase lipophilicity and alter reaction kinetics (e.g., nucleophilic substitution) .
Tris(3,4,5-trifluorophenyl)borane ()
- Structure : A borane catalyst with three 3,4,5-trifluorophenyl groups.
- Key Differences :
- Core Element : Boron vs. pyridine. The target compound’s nitrogen-rich structure may facilitate interactions with biological targets or metal ions.
- Fluorine Placement : Both compounds utilize 3,4,5-trifluorophenyl groups, but in the borane derivative, fluorine enhances Lewis acidity for catalytic applications. In the target compound, fluorine likely stabilizes the amide bond and modulates solubility .
N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline ()
- Structure: A substituted aniline with chloro, trifluoromethyl, and dimethylamino groups.
- Key Differences: Functional Groups: Trifluoromethyl (electron-withdrawing) vs. trifluorophenyl (enhanced steric bulk). The aniline’s dimethylamino group may increase basicity, contrasting with the target compound’s amide group, which reduces basicity but enhances hydrogen-bonding capacity. Halogen Effects: Chlorine in the phenoxy group vs. bromine in the pyridine ring. Bromine’s higher molecular weight could influence pharmacokinetics in drug design .
Biological Activity
2-Bromo-N-(3,4,5-trifluorophenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 303.09 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrF3N2O |
| Molecular Weight | 303.09 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in cancer pathways.
- Receptor Binding : It may modulate receptor activity related to inflammation and cancer proliferation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenyl ring and the isonicotinamide moiety can significantly affect the compound's potency and selectivity.
- Para-substituents : Compounds with para-substituted aryl groups generally exhibit better inhibitory activity due to optimal fitting into hydrophobic pockets of target proteins.
- Halogen Effects : The bromine atom's presence can enhance binding through halogen bonding interactions compared to other halogens like chlorine or iodine.
Case Studies and Research Findings
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Inhibition Studies : A study evaluated the IC50 values against tankyrase enzymes, revealing that this compound has potent inhibitory effects comparable to established inhibitors .
Compound IC50 (µM) This compound 0.45 Control Inhibitor 0.50 - Cell Proliferation Assays : The compound was tested on human colon carcinoma HT29 cells, demonstrating significant anti-proliferative effects with a GI50 value indicating effective growth inhibition at low concentrations .
- Selectivity Profile : In comparative studies against normal fibroblast cells (FEK4), it exhibited selective toxicity towards cancerous cells, suggesting potential therapeutic applications in oncology .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-(3,4,5-trifluorophenyl)isonicotinamide, and how can reaction conditions be optimized for high purity?
Methodological Answer: A plausible route involves coupling 2-bromoisonicotinic acid (precursor availability in , e.g., CAS 66572-56-3) with 3,4,5-trifluoroaniline via amide bond formation. Carbodiimide-based coupling agents (e.g., EDCl, HATU) in anhydrous DMF or THF are typical. Reaction optimization should focus on stoichiometric ratios (1:1.2 acid:amine), temperature (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (>95%) and ¹⁹F/¹H NMR to confirm substitution patterns .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H and ¹⁹F NMR : To verify the trifluorophenyl group integration and bromine-induced deshielding in the pyridine ring.
- X-ray crystallography : For definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Prior studies on isonicotinamide polymorphs () suggest similar methodologies for resolving solid-state structures .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (expected ~338.08 g/mol).
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Accelerated degradation tests : Expose samples to heat (40–60°C), humidity (75% RH), and UV light over 4–8 weeks. Monitor changes via HPLC and FTIR to detect hydrolysis or photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How does the electronic environment of the trifluorophenyl group influence the reactivity of this compound in catalytic or supramolecular systems?
Methodological Answer: The electron-withdrawing trifluorophenyl group enhances electrophilicity at the amide carbonyl, potentially improving coordination to metal catalysts (e.g., Pd, Cu). Computational modeling (DFT) can map frontier molecular orbitals to predict reactivity in cross-coupling reactions. Experimental validation via kinetic studies (e.g., Suzuki-Miyaura coupling) under inert conditions (Schlenk line) with Pd(PPh₃)₄ as a catalyst is recommended .
Q. Can microwave-assisted synthesis enhance the yield or selectivity in reactions involving this compound?
Methodological Answer: Microwave irradiation (e.g., 150–180°C, 50–100 W) significantly reduces reaction times for amidation or bromination steps. For example, demonstrates microwave-enhanced hydroboration catalysis using fluorinated borate ligands, suggesting similar protocols could improve coupling efficiency by 20–30% compared to conventional heating. Solvent selection (e.g., DMF, toluene) and microwave pulse duration (5–10 min cycles) are critical .
Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in the amide bond).
- 2D NMR (COSY, NOESY) : For unambiguous assignment of overlapping signals.
- Synchrotron XRD : High-resolution crystallography resolves ambiguities in regiochemistry caused by fluorine/bromine steric effects .
Q. How might this compound serve as a precursor for novel ligands or metal-organic frameworks (MOFs)?
Methodological Answer: The bromine atom offers a handle for post-synthetic modification (e.g., Sonogashira coupling to introduce alkynes). The trifluorophenyl group’s hydrophobicity could enhance MOF stability in aqueous media. Synthesis trials with Zn(NO₃)₂ or Cu(OAc)₂ in DMF/water at 80–100°C, followed by PXRD and BET analysis, are proposed .
Data-Driven Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
